molecular formula C7H4BrN3O2 B1629419 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-70-4

6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1629419
CAS RN: 1000340-70-4
M. Wt: 242.03 g/mol
InChI Key: UFGYCSWXPJGXDT-UHFFFAOYSA-N
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Description

6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the pyrrolopyridine family and has a molecular formula of C9H5BrN4O2.

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibitors

6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in the progression of various cancers . These compounds can inhibit the proliferation of cancer cells, induce apoptosis, and reduce migration and invasion, making them promising candidates for cancer therapy.

Breast Cancer Treatment

Specific derivatives of 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine have shown significant activity against breast cancer cells, particularly the 4T1 cell line . The compound 4h, for instance, has demonstrated potent inhibitory activity and could serve as a lead compound for further optimization in breast cancer treatment.

Signal Transduction Pathway Studies

The compound plays a role in studying signal transduction pathways, such as the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are crucial for cell proliferation, migration, and angiogenesis . Understanding these pathways can lead to the development of targeted therapies for various diseases.

Development of FGFR Isoform-Specific Inhibitors

With four distinct FGFR isoforms, there is a need for isoform-specific inhibitors to minimize side effects and improve therapeutic efficacy. Research on 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives can contribute to this field by identifying compounds with selective activity .

Resistance to Cancer Therapy

The abnormal activation of the FGFR signaling pathway can lead to resistance to cancer therapy. Studying 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives can help understand the mechanisms behind this resistance and develop strategies to overcome it .

properties

IUPAC Name

6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-3-5(11(12)13)4-1-2-9-7(4)10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGYCSWXPJGXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646908
Record name 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1000340-70-4
Record name 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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